3-(N-Propylaminocarbonyl)phenylboronic acid

Vue d'ensemble

Description

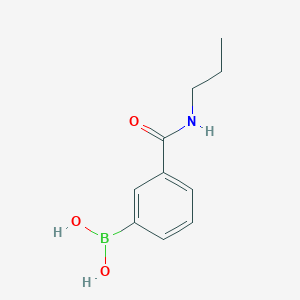

3-(N-Propylaminocarbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C10H14BNO3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Propylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(N-Propylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the propylcarbamoyl moiety can be reduced to form corresponding alcohols.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Biaryl or vinyl-aryl compounds.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

One of the most significant applications of 3-(N-Propylaminocarbonyl)phenylboronic acid is in the development of pH-responsive drug delivery systems. The compound can form covalent bonds with diol-containing molecules, making it suitable for targeted drug delivery, especially in cancer therapy. For instance, phenylboronic acid derivatives have been utilized to create nanoparticles that can release drugs in response to the acidic environment of tumors, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Case Study: Nano-Drug Delivery System

- Researchers synthesized hydrophobic polyesters with multiple pendent phenylboronic acid groups to create nanoparticles loaded with anticancer drugs. These nanoparticles demonstrated improved drug encapsulation efficiency and selective release under acidic conditions, showcasing the potential of using this compound in targeted cancer therapies .

1.2 Glucose-Sensitive Polymers

The ability of this compound to interact with glucose has led to its use in developing glucose-sensitive polymers for diabetes management. These polymers can release insulin in response to glucose levels, providing a self-regulated system for diabetic patients .

- Case Study: Insulin Delivery Systems

Chemical Synthesis Applications

2.1 Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. This property is crucial for developing various organic compounds, including pharmaceuticals and agrochemicals.

- Case Study: Suzuki Coupling Reactions

Sensor Technology

3.1 Biosensors for Carbohydrate Detection

Due to its affinity for diols, this compound is utilized in biosensor technologies for detecting carbohydrates. Its ability to form reversible covalent bonds with sugars enables the development of sensitive biosensors that can monitor glucose levels and other saccharides in biological samples.

- Case Study: Carbohydrate Sensing

- Research has demonstrated that polymers incorporating phenylboronic acids can be used as supramolecular receptors for carbohydrate sensing in aqueous environments. These sensors exhibit enhanced binding affinities and selectivity towards specific sugars, making them valuable tools in clinical diagnostics .

Mécanisme D'action

The mechanism of action of 3-(N-Propylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions. This property makes it useful in various applications, including separation, sensing, and drug delivery .

Comparaison Avec Des Composés Similaires

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the propylcarbamoyl group.

(3-(Dipropylcarbamoyl)phenyl)boronic acid: A derivative with two propyl groups, which may exhibit different reactivity and properties compared to 3-(N-Propylaminocarbonyl)phenylboronic acid.

(3-(p-Tolylcarbamoyl)phenyl)boronic acid: A derivative with a tolyl group, which may have different steric and electronic effects.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the boronic acid group with the functional properties of the propylcarbamoyl moiety. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Activité Biologique

3-(N-Propylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by its ability to form reversible covalent bonds with diol-containing molecules. This property underpins its utility in various biological applications, particularly in enzyme activity studies and protein interactions. Its molecular formula is , and it is recognized for its role in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are vital for constructing carbon-carbon bonds in complex organic molecules.

The biological activity of this compound primarily stems from its interaction with diol-containing biomolecules. The compound's boronic acid group can form a covalent complex with diols under basic conditions, while dissociating under acidic conditions. This pH-dependent behavior is crucial for applications in separation, sensing, and drug delivery systems.

Key Mechanisms

- Reversible Covalent Bonding : Forms complexes with diols, affecting cellular processes.

- pH Dependence : Stability and reactivity change with pH, allowing for targeted applications.

Enzyme Activity and Protein Interactions

Research indicates that this compound serves as a valuable probe in studying enzyme activities and protein interactions. Its ability to bind selectively to diol-containing biomolecules makes it useful in affinity chromatography and biosensor technologies .

Case Studies

- Cellular Disruption Studies : In studies involving phenylboronic acids, including derivatives like this compound, significant morphological changes were observed in plant cells treated with these compounds. For instance, the disruption of cytoplasmic strands and nuclear collapse was noted, correlating with the binding strength of the boronic acid used .

- Anticancer Research : The compound has shown promise in drug delivery systems where it enhances the solubility and efficacy of hydrophobic drugs like doxorubicin. Studies demonstrated that nanoparticles incorporating phenylboronic acid exhibited improved tumor targeting and reduced side effects compared to free drugs .

Comparative Analysis of Biological Activity

| Compound | Binding Strength (pKa) | Cellular Effects | Applications |

|---|---|---|---|

| This compound | TBD | Disruption of cellular structures | Sensing, drug delivery |

| 3-Nitrophenylboronic acid (3-NBA) | 7.2 | Severe cytoplasmic disruption | Plant studies |

| Phenylboronic acid (PBA) | 8.8 | Partial disruption observed | General applications |

Antitumor Activity

Recent findings suggest that derivatives of phenylboronic acids exhibit significant cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells. For instance, a synthesized phenylboronic acid derivative demonstrated an IC50 value of 18.76 µg/mL against MCF-7 cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity).

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity).

- Antiurease Activity : IC50 = 1.10 ± 0.06 µg/mL (high activity).

These results highlight the compound's potential therapeutic applications beyond its use as a chemical probe .

Propriétés

IUPAC Name |

[3-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7,14-15H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGOREURDIPFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657139 | |

| Record name | [3-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-22-5 | |

| Record name | B-[3-[(Propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.